
Sulindac sulfide
描述
Sulindac sulfide is an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is particularly notable for its ability to inhibit the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, compounds involved in inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions
Sulindac sulfide is synthesized from sulindac through a reduction process. The typical synthetic route involves the reduction of sulindac using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfide product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude mixture is often purified using techniques such as silica gel column chromatography, employing solvents like hexane and acetone .
化学反应分析
Types of Reactions
Sulindac sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulindac sulfone, an inactive metabolite.
Reduction: The reduction of sulindac to this compound is a key reaction in its synthesis.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulindac sulfone.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
科学研究应用
Anti-inflammatory and Analgesic Properties
Sulindac sulfide is primarily recognized for its role as an anti-inflammatory and analgesic agent. It is commonly used in the treatment of conditions such as:
- Rheumatoid arthritis
- Osteoarthritis
- Ankylosing spondylitis
The compound exerts its effects by inhibiting the synthesis of prostaglandins through cyclooxygenase (COX) inhibition, leading to reduced inflammation and pain relief .
Cancer Prevention and Treatment
This compound has shown promising results in cancer prevention and treatment, particularly in colorectal cancer. Its mechanisms include:
- Inhibition of Tumor Growth : SS selectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. Studies have demonstrated that it induces apoptosis (programmed cell death) in these cells, providing a potential therapeutic avenue for cancer treatment .
- Scavenging Reactive Species : SS has been shown to enhance scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cancer pathophysiology. This antioxidant activity may contribute to its anticarcinogenic effects .
- Immunomodulatory Effects : Recent studies indicate that SS can modulate immune responses, enhancing the efficacy of immunotherapies. For instance, it has been identified as a potential replacement for gamma-secretase inhibitors (GSIs) in triple-negative breast cancer (TNBC), showing significant anti-tumor activity without suppressing immune function .
Mechanistic Insights
The biochemical mechanisms underlying the action of this compound include:
- COX-independent Pathways : While COX inhibition is a well-known mechanism, this compound also acts through non-COX pathways, such as inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), which may contribute to its antitumor effects .
- Reduction of Inflammatory Mediators : SS has been shown to decrease the recruitment of M2 macrophages and reduce cancer-related inflammation, further supporting its role in tumor suppression .
Pharmacokinetics and Clinical Efficacy
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Key findings include:
- Absorption and Metabolism : Sulindac is a prodrug that is converted into its active metabolites, including this compound and sulindac sulfone, in vivo. The pharmacokinetic profile indicates that SS has a favorable absorption rate and bioavailability when administered orally .
- Clinical Trials : Various clinical studies have evaluated the safety and efficacy of this compound in patients with different conditions, including advanced non-small cell lung cancer (NSCLC). Results indicate that SS may provide therapeutic benefits with manageable side effects .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
作用机制
Sulindac sulfide exerts its effects primarily by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to affect other molecular targets and pathways, including the inhibition of the nuclear factor kappa B pathway and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Sulindac: The parent compound of sulindac sulfide, which is a prodrug converted to this compound in the body.
Sulindac sulfone: An inactive metabolite of sulindac, formed through the oxidation of this compound.
Other NSAIDs: Compounds such as ibuprofen and naproxen, which also inhibit cyclooxygenase enzymes but differ in their chemical structure and pharmacokinetic properties
Uniqueness
This compound is unique among NSAIDs due to its specific metabolic pathway and its ability to undergo enterohepatic circulation, which helps maintain constant blood levels of the compound. This property contributes to its relatively lower gastrointestinal side effects compared to other NSAIDs .
生物活性
Sulindac sulfide (SS), an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, has garnered significant attention for its diverse biological activities, particularly in cancer treatment and prevention. This article explores the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.
Overview of Sulindac and Its Metabolites
Sulindac is a prodrug that undergoes metabolic conversion primarily in the liver and colon to yield two main active metabolites: this compound (SS) and sulindac sulfone (SSo). While SS is known for its dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), SSo exhibits limited activity against these enzymes but has been shown to possess significant anticancer properties.
Table 1: Comparison of Sulindac Metabolites
Metabolite | COX Inhibition | Anticancer Activity | Mechanism |
---|---|---|---|
Sulindac | Moderate | Yes | Induces apoptosis in cancer cells |
This compound | Strong | Yes | Inhibits prostaglandin synthesis |
Sulindac Sulfone | None | Limited | Chemopreventive effects |
- COX Inhibition : SS effectively inhibits COX-1 and COX-2, leading to reduced synthesis of prostaglandins, which are involved in inflammation and tumor progression. The IC50 values for COX-1 and COX-2 inhibition have been reported at approximately 115 nM and 140 nM, respectively .
- Induction of Apoptosis : SS sensitizes cancer cells to oxidative stress by increasing reactive oxygen species (ROS) production, thereby promoting apoptosis. This mechanism has been observed in various cancer cell lines, including lung and colorectal cancers .
- Impact on Cancer Stem Cells : Recent studies highlight SS's ability to reverse aberrant self-renewal in progenitor cell models, suggesting its potential as a therapeutic agent against cancer stem cells .
- Notch Signaling Modulation : SS has been identified as a γ-secretase modulator that inhibits Notch signaling pathways, which are often dysregulated in cancers like triple-negative breast cancer (TNBC) .
Colorectal Cancer Prevention
This compound has demonstrated efficacy in reducing the size and number of colorectal polyps in patients with familial adenomatous polyposis (FAP).
Case Study Summary:
- Study by Labayle et al. (1991) : In a randomized placebo-controlled trial involving 10 patients with rectal polyps, treatment with 300 mg/day of sulindac led to complete regression of polyps in 6 patients .
- Giardello et al. (1993) : In a larger study with 22 patients, sulindac treatment resulted in a 44% reduction in the number of polyps after nine months (p = 0.014) and a 35% reduction in size (p < 0.001) .
Antitumor Activity in Breast Cancer
Recent investigations into TNBC models have shown that SS not only inhibits tumor growth but also enhances the efficacy of immunotherapies when combined with agents like a-PD1 .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its rapid absorption and significant bioavailability, which is crucial for its therapeutic effects. Studies indicate that SS reaches peak plasma concentrations within hours of administration, with a half-life conducive to daily dosing regimens .
属性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
Record name | Sulindac sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulindac sulfide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULINDAC SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。